2H-1,4-Benzoxazin-2-one, 7-(diethylamino)-3-methyl-
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Overview
Description
7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-diethylaminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antifungal activities.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer activity.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: Exhibits antibacterial and anticoagulant properties
Uniqueness
7-(Diethylamino)-3-methyl-2H-benzo[b][1,4]oxazin-2-one is unique due to its specific diethylamino substitution, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
113501-43-2 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7-(diethylamino)-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-4-15(5-2)10-6-7-11-12(8-10)17-13(16)9(3)14-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
SJRBYCPLXCIHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C(C(=O)O2)C |
Origin of Product |
United States |
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